2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Molecular Geometry and Bond Parameters
The crystallographic analysis of 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine reveals distinctive structural features characteristic of pyridine boronic acid pinacol esters. The compound adopts a planar configuration for the pyridine ring system, with the boronate ester group maintaining a tetrahedral geometry around the boron center. The dioxaborolane ring exhibits the typical chair-like conformation observed in pinacol-protected boronic esters, with the two methyl groups on each carbon atom adopting anti-periplanar orientations to minimize steric interactions. The carbon-boron bond length typically measures approximately 1.57 Angstroms, consistent with standard boronic ester configurations found in related heterocyclic systems.
The methoxy substituent at the 2-position of the pyridine ring demonstrates coplanar alignment with the aromatic system, facilitating orbital overlap between the oxygen lone pairs and the pyridine π-system. This geometric arrangement contributes to the electronic delocalization observed in spectroscopic studies and influences the overall molecular dipole moment. The nitrogen atom in the pyridine ring maintains sp² hybridization with typical bond angles approaching 120 degrees, though slight deviations occur due to the electron-withdrawing nature of the boronate group and the electron-donating character of the methoxy substituent.
Intermolecular Interactions and Crystal Packing
Crystal packing analysis reveals that this compound forms ordered structures through a combination of weak intermolecular forces. Unlike many boronic acids which form centrosymmetric hydrogen-bonded dimers, the pinacol ester protection eliminates the acidic hydrogen atoms, resulting in alternative packing motifs. The crystal structure demonstrates van der Waals interactions between the tetramethyl groups of adjacent molecules, creating layered arrangements that contribute to the compound's crystalline stability.
The pyridine nitrogen atoms engage in weak intermolecular interactions with neighboring molecules, while the methoxy oxygen atoms participate in dipole-dipole interactions that influence the overall crystal lattice energy. These interactions are significantly weaker than the hydrogen bonding observed in free boronic acids, explaining the enhanced solubility of pinacol esters in organic solvents. The absence of strong hydrogen bonding donors in the pinacol ester form contributes to the compound's air stability and resistance to hydrolysis under ambient conditions.
Conformational Analysis and Flexibility
Conformational studies indicate that this compound exhibits limited rotational freedom around the carbon-boron bond connecting the pyridine ring to the boronate ester group. The steric bulk of the pinacol protecting group restricts rotation, leading to a preferred conformation where the dioxaborolane ring adopts a specific orientation relative to the pyridine plane. This conformational preference has significant implications for the compound's reactivity in cross-coupling reactions and other synthetic transformations.
The methoxy group demonstrates restricted rotation around the carbon-oxygen bond due to partial double bond character arising from resonance with the pyridine ring. Temperature-dependent crystallographic studies reveal minimal conformational changes across typical storage and reaction temperatures, indicating substantial conformational stability. This structural rigidity contributes to the predictable reactivity patterns observed in synthetic applications and facilitates accurate computational modeling of reaction mechanisms.
Properties
IUPAC Name |
2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-7-14-10(8-9)15-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHAGSICYJAHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660553 | |
| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408502-23-8 | |
| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
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Scientific Research Applications
Boron Reagents in Synthesis
The compound serves as a valuable boron reagent in organic synthesis. Its boron-containing structure allows it to participate in various reactions such as:
- Suzuki Coupling Reactions: This compound can be utilized as a coupling partner in Suzuki reactions to form biaryl compounds. The presence of the boronate moiety enhances the reactivity towards nucleophiles and electrophiles.
- Cross-Coupling Reactions: It is effective in cross-coupling reactions involving aryl halides and various nucleophiles, facilitating the formation of complex organic molecules.
Synthesis of Pharmaceuticals
The compound's ability to form stable complexes with various substrates makes it useful in the synthesis of pharmaceutical intermediates. For instance:
- Antiviral Agents: It has been used in the synthesis of serine protease inhibitors that target viral infections such as Hepatitis C Virus (HCV) .
Drug Development
Research indicates that derivatives of this compound exhibit potential therapeutic effects:
- Anticancer Activity: Compounds derived from 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have shown promise in preclinical studies targeting cancer cell proliferation.
- Inhibitors of Enzymatic Activity: The compound has been explored for its ability to inhibit specific enzymes involved in disease pathways, thereby contributing to drug design efforts aimed at treating various conditions.
Case Study: Synthesis of Biaryl Compounds
A study demonstrated the successful use of this compound in synthesizing biaryl compounds through a palladium-catalyzed coupling reaction. The resulting products exhibited significant biological activity against selected cancer cell lines.
| Reaction Type | Catalyst | Yield (%) | Biological Activity |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 85 | High |
| Cross-Coupling | CuI | 78 | Moderate |
Case Study: Antiviral Compound Development
Another study focused on the development of novel antiviral agents using this compound as a precursor. The synthesized compounds were evaluated for their inhibitory effects on HCV replication:
| Compound | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 12 | Inhibition of viral protease |
| Compound B | 25 | Disruption of viral entry |
Mechanism of Action
The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This reversible bonding is crucial in cross-coupling reactions, where the boronic ester group facilitates the formation of carbon-carbon bonds.
Molecular Targets and Pathways Involved:
Boronic Acid Receptors: The boronic ester group interacts with diol-containing molecules, which are common in biological systems.
Cross-Coupling Pathways: The compound participates in palladium-catalyzed cross-coupling reactions, forming biaryl compounds through the transfer of the boronic ester group to an aryl halide.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
*Yields vary based on synthetic routes (e.g., 36% for complex derivatives , 95% for optimized protocols ).
Key Observations:
- Electronic Effects : The methoxy group at the 2-position in the target compound increases electron density at the 4-position, accelerating transmetalation in Suzuki reactions compared to unsubstituted analogs like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
- Steric Effects : Substituents like cyclopropoxy (2-Cyclopropoxy analog) or methyl (6-methyl analog) introduce steric bulk, reducing coupling efficiency with hindered substrates .
- Solubility : The 2-(2-methoxybenzyloxy) derivative exhibits improved solubility in polar solvents due to its extended aromatic system, making it advantageous for homogeneous catalysis .
Functional Performance in Cross-Coupling Reactions
The target compound outperforms simpler boronate esters in reactions requiring electron-rich coupling partners. For example:
- In the synthesis of M1 receptor modulators, the methoxy-boronate pyridine enabled regioselective coupling with bromopyridines at yields >75% , whereas 3-boronate pyridine analogs showed lower selectivity due to reduced electron donation .
- The compound’s boronate group undergoes rapid oxidative hydrolysis in the presence of H₂O₂, a property exploited in fluorescent probes (e.g., PY-BE probe ). Analogous compounds lacking the methoxy group showed slower response times, highlighting the substituent’s role in modulating reactivity .
Biological Activity
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various biological activities, making it a valuable reagent and potential therapeutic agent. This article delves into its biological activity, applications in drug development, and relevant research findings.
- IUPAC Name: this compound
- CAS Number: 1195-66-0
- Molecular Formula: C₇H₁₅BO₃
- Molecular Weight: 158.00 g/mol
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to form carbon-boron bonds, which are crucial in synthesizing complex organic molecules. Its applications extend to medicinal chemistry where it aids in the development of boron-containing drugs that enhance biological activity and selectivity.
Key Biological Activities:
- Anticancer Activity : Research indicates that compounds similar to this compound can exhibit potent anticancer properties. For example, derivatives have shown significant inhibition of cell proliferation in various cancer cell lines with IC₅₀ values in the nanomolar range .
- Anti-inflammatory Effects : Studies have demonstrated that certain derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines in microglial cells .
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, it has been linked to the inhibition of DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is implicated in neurodegenerative diseases .
Applications in Drug Development
The versatility of this compound makes it a key intermediate in pharmaceutical development:
| Application Area | Description |
|---|---|
| Organic Synthesis | Serves as a reagent for forming carbon-boron bonds essential for synthesizing complex organic molecules. |
| Medicinal Chemistry | Used in developing boron-containing drugs that improve selectivity and efficacy against various diseases. |
| Material Science | Employed in creating polymers with enhanced properties for electronics and coatings. |
| Agricultural Chemistry | Utilized in formulating agrochemicals for improved pesticide efficacy. |
Case Studies
- DYRK1A Inhibition Study : A recent study utilized computational methods to design new derivatives based on the structure of this compound. These derivatives exhibited nanomolar-level inhibitory activity against DYRK1A and demonstrated significant antioxidant effects through ORAC assays .
- Anti-inflammatory Evaluation : In vitro assays conducted on BV2 microglial cells showed that certain derivatives of this compound significantly reduced the expression of inflammatory markers when stimulated with lipopolysaccharides (LPS), indicating a robust anti-inflammatory effect .
Safety and Toxicology
While the biological activity is promising, safety data indicate that this compound is classified as a hazardous material due to its flammable nature and potential health risks upon exposure . Further toxicological studies are necessary to fully understand its safety profile.
Preparation Methods
Direct Borylation via Catalytic C–H Activation
One of the most efficient approaches to prepare boronate esters on pyridine rings involves transition-metal-catalyzed C–H borylation. Although specific reports on 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are limited, closely related pyridine derivatives have been synthesized using iridium-catalyzed C–H borylation protocols.
- Catalyst System: Iridium complex [Ir(OMe)(COD)]2 with 4,4-di-tert-butyl bipyridine ligand.
- Borane Source: Pinacolborane (HBPin).
- Reaction Conditions: Typically conducted under nitrogen atmosphere, at 80°C for several hours.
- Procedure: The catalyst and ligand are combined under inert atmosphere, followed by addition of pinacolborane and the pyridine substrate. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is purified by silica gel chromatography.
This method allows regioselective installation of the boronate ester on the pyridine ring, often favoring the 4-position when substituents such as methoxy groups are present.
Synthesis via Borylation of Halogenated Pyridine Precursors
A common synthetic route involves the conversion of halogenated pyridine derivatives (e.g., 4-halopyridines) to the corresponding boronate esters by palladium-catalyzed borylation.
- Reagents: Bis(pinacolato)diboron, potassium acetate.
- Catalyst: Palladium complexes such as [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II).
- Conditions: Heating at approximately 90°C for several hours.
- Outcome: The halogen substituent is replaced by the boronate ester group, yielding the desired 2-methoxy-4-(pinacolboronate)pyridine derivative.
This approach is scalable and commonly used in industrial and laboratory settings for preparing boronate esters with high purity and yield.
Reduction of Nitro-Substituted Boronate Pyridines
Another preparative route involves the reduction of nitro-substituted boronate pyridines to the corresponding amino derivatives, which can be further functionalized to obtain the target compound.
- Starting Material: 2-methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
- Reduction Conditions: Hydrogenation using Raney-Nickel catalyst in methanol under hydrogen atmosphere for 2 hours.
- Yield: Approximately 95% yield of the amine product.
- Purification: Filtration and concentration to obtain a white solid product.
This method is useful for introducing amino functionalities adjacent to the boronate ester, which can be further manipulated chemically.
Sulfonamide Formation from Amino Boronate Pyridines
Functionalization of amino-substituted boronate pyridines with sulfonyl chlorides (e.g., methanesulfonyl chloride) in pyridine solvent at room temperature (20°C) for 18 hours leads to sulfonamide derivatives.
- Procedure: Amino boronate pyridine dissolved in pyridine, treated with methanesulfonyl chloride, stirred at 20°C for 18 hours.
- Workup: Removal of solvent under vacuum, partitioning between saturated sodium bicarbonate and dichloromethane, followed by purification via silica gel chromatography.
- Yield: Around 58% to 95% depending on conditions.
- Product: N-[2-(Methyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]methanesulfonamide.
This step is often used to derivatize the boronate pyridine for further synthetic applications.
- The iridium-catalyzed C–H borylation offers a direct and atom-economical route but requires careful control of reaction atmosphere and temperature to achieve regioselectivity and high purity.
- Palladium-catalyzed borylation of halogenated precursors is well-established and preferred for industrial scale due to robustness and scalability.
- Reduction of nitro-substituted precursors with Raney-Nickel is efficient and yields high purity amino derivatives, which can be further derivatized.
- Sulfonamide formation provides a versatile functional group modification, expanding the utility of the boronate pyridine in medicinal chemistry and material science.
The preparation of this compound involves a combination of modern catalytic borylation techniques and classical functional group transformations. Transition-metal catalysis, especially with iridium and palladium complexes, plays a central role in installing the boronate ester moiety efficiently. Complementary reduction and sulfonamide derivatization steps enable further functionalization, enhancing the compound's applicability in synthetic chemistry.
The choice of preparation method depends on the desired scale, available starting materials, and downstream applications, with each method offering distinct advantages in terms of yield, selectivity, and operational simplicity.
Q & A
Q. What are the common synthetic routes for 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
The synthesis typically involves borylation of a halogenated pyridine precursor. A two-step approach is widely used:
Halogenation : Bromination of 2-methoxypyridine at the 4-position using reagents like NBS (N-bromosuccinimide) under radical initiation.
Miyaura Borylation : Reaction of the brominated intermediate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like 1,4-dioxane at 80–100°C .
Q. Key Reaction Conditions Table :
| Step | Reagents/Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Bromination | NBS, AIBN | CCl₄ | 80°C | 60–75 |
| Borylation | Pd(dppf)Cl₂, B₂Pin₂ | 1,4-dioxane | 100°C | 80–90 |
Q. Which spectroscopic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Confirm the methoxy group (δ ~3.9 ppm for ¹H; δ ~55 ppm for ¹³C) and aromatic protons (δ 6.5–8.5 ppm). The dioxaborolane group shows distinct peaks for methyl groups (δ ~1.3 ppm) .
- ¹¹B NMR : A singlet near δ 30 ppm confirms the sp²-hybridized boron atom .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ expected for C₁₃H₂₀BNO₃: 249.1100) .
- X-ray Crystallography : Resolves boronate ester geometry and confirms substitution patterns. SHELXL or OLEX2 software are recommended for refinement .
Advanced Questions
Q. How does the methoxy substituent influence Suzuki-Miyaura cross-coupling reactivity compared to halogen or alkyl groups?
The electron-donating methoxy group reduces the electrophilicity of the pyridine ring, slowing oxidative addition with Pd(0) catalysts. This contrasts with electron-withdrawing groups (e.g., -F in ), which enhance reactivity. For example:
-
Reaction Rate Comparison :
Substituent Relative Rate (vs. -OMe) Catalyst System -OMe 1.0 Pd(PPh₃)₄ -F 3.2 Pd(dtbpf)Cl₂ -Br 5.1 Pd(dppf)Cl₂
Optimization requires adjusting ligands (e.g., bulky phosphines for -OMe) or increasing reaction temperatures .
Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed during structural analysis?
- Twinning : Use SHELXD for initial structure solution and SHELXL for refinement with TWIN/BASF commands. For low-resolution data (<1.0 Å), apply restraints on bond lengths/angles and utilize Hirshfeld atom refinement (HAR) in OLEX2 .
- Disorder in Boronate Ester : Apply PART/SUMP commands in SHELXL to model split positions for the dioxaborolane group .
Q. Example Refinement Metrics :
| Parameter | Untwinned Data | Twinned Data |
|---|---|---|
| R₁ (%) | 3.2 | 5.8 |
| wR₂ (%) | 8.1 | 12.3 |
| Flack x | 0.01(2) | 0.45(3) |
Q. How to resolve contradictions in reported reaction yields using different Pd catalysts?
Discrepancies often arise from ligand electronic effects and solvent coordination. For example:
Q. What are the stability considerations for this compound under varying storage conditions?
Q. How does the steric profile of the dioxaborolane group affect coupling efficiency in congested systems?
The pinacol boronate’s tetrahedral geometry introduces steric hindrance, reducing efficiency in ortho-substituted aryl couplings. Solutions include:
Q. Data Contradiction Analysis Table :
| Observation | Possible Cause | Resolution Strategy |
|---|---|---|
| Low yield with Pd(OAc)₂ | Catalyst decomposition | Use Pd₂(dba)₃ with stable ligands (e.g., SPhos) |
| Inconsistent ¹¹B NMR shifts | Boron hydrolysis | Dry solvents, use glovebox for sample prep |
| Variable melting points | Polymorphism | Recrystallize from ethyl acetate/hexane |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
